REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][N:3]=1.Br[Zn][CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:7]=1 |^1:26,28,47,66|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=CC(=C1)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Bromo (3-ethoxy-3-oxopropyl)zinc
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Quantity
|
3.17 mL
|
Type
|
reactant
|
Smiles
|
Br[Zn]CCC(=O)OCC
|
Name
|
|
Quantity
|
0.122 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask sealed with a septa
|
Type
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TEMPERATURE
|
Details
|
Upon cooling
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Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between DCM and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (gradient elution with EtOAc/Hexanes 7 to 60%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC=C1)CCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |